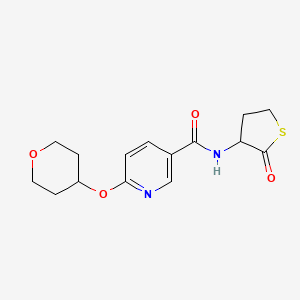

6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide

Description

6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a carboxamide group linked to a 2-oxothiolan-3-yl moiety and at the 6-position with an oxan-4-yloxy (tetrahydropyranyloxy) group. The compound’s crystallographic analysis likely employs tools such as SHELXL for refinement and ORTEP-3 for graphical representation, as these are industry-standard programs for small-molecule structure determination .

Properties

IUPAC Name |

6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c18-14(17-12-5-8-22-15(12)19)10-1-2-13(16-9-10)21-11-3-6-20-7-4-11/h1-2,9,11-12H,3-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOMLDNTYHGLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3CCSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an oxan group and a thiolane moiety, which may contribute to its unique biological profile. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridine carboxamides have been shown to induce apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest and inhibition of tumor growth in xenograft models .

Table 1: Summary of Anticancer Activity

| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 2-Phenyl-Oxazole Derivative | 270 | 229 | 63% |

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Enzyme Activity : Targeting specific kinases involved in cell proliferation.

- Modulation of Signaling Pathways : Interfering with pathways such as PI3K/Akt and MAPK that are crucial for cancer cell survival.

Case Studies

A study focusing on similar pyridine derivatives highlighted their effectiveness in inhibiting c-Met and VEGFR-2 receptor tyrosine kinases, which are implicated in tumor growth and angiogenesis. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Pharmacological Profile

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of pyridine-3-carboxamide derivatives with modifications at the 6-position and the amide side chain. Below is a detailed comparison with structurally related analogs:

Table 1: Structural Comparison of Pyridine-3-carboxamide Derivatives

Key Observations :

Substituent Effects on Solubility: The oxan-4-yloxy group (ether) in the primary compound likely improves aqueous solubility compared to aromatic phenoxy derivatives (e.g., 2,3-dimethylphenoxy or 4-fluorophenoxy), which are more lipophilic . The hydroxypyrrolidine and chlorodifluoromethoxy groups in the patent-derived analog () introduce polarity but may also increase molecular weight and logP, complicating pharmacokinetics .

Conformational Flexibility :

- The 2-oxothiolan-3-yl (thiolactam) moiety, common to several analogs, imposes conformational constraints that could stabilize interactions with biological targets. This contrasts with flexible alkylamide chains in other carboxamide derivatives .

Methodological Considerations for Structural Analysis

The crystallographic characterization of these compounds relies on software such as:

- SHELX programs : For refining small-molecule structures and resolving high-resolution data, ensuring accurate bond-length and angle measurements .

- SIR97 : Utilized for direct-method structure solutions and least-squares refinement, critical for resolving complex substitution patterns .

- ORTEP-3 : Provides graphical representations of thermal ellipsoids, aiding in visualizing steric and electronic effects of substituents .

These tools enable precise comparison of molecular geometries, hydrogen-bonding networks, and packing efficiencies, which are pivotal for understanding structure-activity relationships .

Implications for Research and Development

For example:

- Thiolactam-containing compounds are explored in protease inhibition due to their ability to mimic transition states.

- Ether-linked substituents (e.g., oxan-4-yloxy) are often employed to optimize solubility in CNS-targeting drugs.

Further studies should prioritize synthesizing and testing this compound against related analogs to quantify the impact of its unique substitution pattern on efficacy and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.